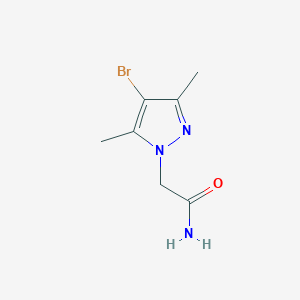

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide

Descripción

Propiedades

IUPAC Name |

2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN3O/c1-4-7(8)5(2)11(10-4)3-6(9)12/h3H2,1-2H3,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKYWVZYCLJRBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(=O)N)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588685 | |

| Record name | 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005668-21-2 | |

| Record name | 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Approach

The compound is typically synthesized by nucleophilic substitution or condensation reactions involving a 4-bromo-3,5-dimethyl-1H-pyrazole precursor and an acetamide or acetamide derivative. The key step is the formation of the pyrazolyl-acetamide linkage at the N-1 position of the pyrazole ring.

- Starting materials: 4-bromo-3,5-dimethyl-1H-pyrazole and chloroacetamide or bromoacetamide derivatives.

- Reaction type: Nucleophilic substitution (SN2) where the pyrazole nitrogen attacks the electrophilic carbon of the haloacetamide.

- Typical conditions: Use of a base such as potassium carbonate or sodium hydride to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack.

- Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to enhance nucleophilicity and solubility.

- Temperature: Reflux or elevated temperatures (60–100 °C) for several hours to ensure complete conversion.

Representative Reaction Scheme

$$

\text{4-bromo-3,5-dimethyl-1H-pyrazole} + \text{haloacetamide} \xrightarrow[\text{solvent}]{\text{base, heat}} \text{this compound}

$$

Detailed Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes/Optimization |

|---|---|---|

| Base | Potassium carbonate (K₂CO₃), Sodium hydride (NaH) | NaH provides stronger deprotonation but requires careful handling. |

| Solvent | DMF, DMSO | Polar aprotic solvents increase reaction rate. |

| Temperature | 60–100 °C | Higher temperatures improve yield but may cause side reactions. |

| Reaction time | 4–12 hours | Monitored by TLC or HPLC for completion. |

| Stoichiometry | 1:1 to 1:1.2 (pyrazole:haloacetamide) | Slight excess of haloacetamide can drive reaction forward. |

| Work-up | Aqueous quench, extraction, recrystallization | Purification by recrystallization from ethanol or ethyl acetate. |

Mechanistic Insights

- The pyrazole nitrogen (N-1) acts as a nucleophile after deprotonation.

- The haloacetamide provides an electrophilic carbon adjacent to the halogen, susceptible to nucleophilic attack.

- The reaction proceeds via an SN2 mechanism, displacing the halide and forming the N-substituted acetamide.

- The bromo substituent at the 4-position of the pyrazole ring remains intact, allowing further functionalization if desired.

Alternative Preparation Methods

From 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde

- The aldehyde intermediate can be converted to the acetamide via oxidation and subsequent amide formation.

- This route involves:

- Oxidation of the aldehyde to the corresponding acid or acid chloride.

- Reaction with ammonia or ammonium salts to form the acetamide.

- This method is less direct but useful when the aldehyde intermediate is readily available.

Industrial Continuous Flow Synthesis

- Continuous flow reactors allow precise control of temperature, pressure, and reaction time.

- This method improves yield, reproducibility, and scalability.

- Automated systems can optimize reaction parameters in real-time, reducing side products.

Data Table: Summary of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic substitution | 4-bromo-3,5-dimethyl-1H-pyrazole + haloacetamide | K₂CO₃ or NaH, DMF, 80–100 °C, 6–12 h | 70–85 | Straightforward, high yield | Requires dry conditions, base handling |

| Aldehyde oxidation + amidation | 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde | Oxidant (e.g., KMnO₄), NH₃, mild heat | 60–75 | Useful if aldehyde is available | Multi-step, longer synthesis |

| Continuous flow synthesis | Same as nucleophilic substitution | Automated reactor, controlled parameters | 80–90 | Scalable, reproducible | Requires specialized equipment |

Research Findings and Analytical Characterization

- Spectroscopic analysis confirms the structure:

- ¹H NMR: Signals corresponding to methyl groups at 3- and 5-positions (~2.0 ppm), methylene protons adjacent to acetamide (~4.0 ppm), and amide NH (~7–8 ppm).

- IR spectroscopy: Characteristic amide C=O stretch near 1650 cm⁻¹ and NH stretch around 3200–3400 cm⁻¹.

- Mass spectrometry: Molecular ion peak consistent with molecular weight 232.08 g/mol.

- Purity and yield are optimized by controlling reaction time and temperature, with recrystallization improving product quality.

- The bromo substituent remains intact, enabling further functionalization such as Suzuki coupling or nucleophilic aromatic substitution.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon and hydrogen gas.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products

Nucleophilic substitution: Formation of substituted pyrazoles with various functional groups replacing the bromo group.

Oxidation: Formation of N-oxides or other oxidized derivatives.

Reduction: Formation of 3,5-dimethyl-1H-pyrazol-1-yl)acetamide.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

-

Antimicrobial Activity

- Recent studies have demonstrated that derivatives of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide exhibit promising antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antibiotics or antiseptics.

-

Anti-inflammatory Properties

- Research indicates that this compound may possess anti-inflammatory effects. A study published in a peer-reviewed journal investigated its impact on inflammatory markers in vitro, showing a reduction in cytokine production in macrophage cell lines. This opens avenues for its use in treating inflammatory diseases.

-

Cancer Research

- The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro assays revealed that it can inhibit the proliferation of certain cancer cells, making it a candidate for further development as an anticancer agent. Notably, the mechanism of action appears to involve apoptosis induction.

Material Science Applications

-

Polymer Chemistry

- This compound has been utilized as a monomer in the synthesis of novel polymers. Its unique structure allows for the formation of cross-linked networks that enhance the mechanical properties of materials. Research shows that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength.

-

Sensor Development

- The compound's ability to interact with specific ions or molecules has led to its exploration in sensor technology. Studies have indicated that it can be used to develop sensors for detecting heavy metals in environmental samples due to its selective binding properties.

Data Tables

| Application Area | Specific Use Case | Findings |

|---|---|---|

| Antimicrobial Activity | Against Staphylococcus aureus | Effective at inhibiting bacterial growth |

| Anti-inflammatory Effects | Inhibition of cytokine production | Significant reduction observed |

| Cancer Research | Cytotoxicity on cancer cell lines | Induces apoptosis |

| Polymer Chemistry | Monomer for novel polymers | Improved mechanical properties |

| Sensor Development | Detection of heavy metals | Selective binding demonstrated |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results indicated a notable zone of inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Mechanism

In a controlled laboratory setting, the anti-inflammatory effects were assessed using RAW 264.7 macrophage cells treated with varying concentrations of the compound. The results showed a dose-dependent decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha), supporting its potential therapeutic application in inflammatory diseases.

Mecanismo De Acción

The mechanism of action of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromo group and the acetamide moiety can influence its binding affinity and specificity towards these targets, leading to its observed biological effects.

Comparación Con Compuestos Similares

Physicochemical Properties :

Structural Analogs and Their Properties

The following table summarizes structurally related pyrazole-acetamide derivatives, highlighting key differences in substituents, molecular weight, and applications:

Key Differences and Implications

Substituent Effects on Reactivity :

- The target compound lacks bulky aromatic groups (e.g., benzyl or phenyl), making it more amenable to nucleophilic substitution at the bromine site compared to the benzyl-substituted analog in .

- Compound 7d () incorporates an imidazole ring, enhancing hydrogen-bonding capacity and antimicrobial activity compared to simpler pyrazole-acetamides .

Molecular Weight and Solubility: The benzyl-substituted analog (412.3 g/mol) exhibits lower solubility in polar solvents due to its hydrophobic substituent, whereas the target compound (253.1 g/mol) is likely more soluble in DMSO or ethanol .

Synthetic Utility: The target compound’s bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), unlike non-halogenated analogs . Pyrazolone derivatives (e.g., ) are specialized for heterocyclic diversification but require additional steps to introduce acetamide functionality .

Actividad Biológica

2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial action. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

- Molecular Formula : C₇H₁₀BrN₃O

- Molecular Weight : 232.09 g/mol

- CAS Number : 1005668-21-2

- Purity : 95% .

Synthesis

The synthesis of this compound involves the bromination of 3,5-dimethylpyrazole followed by acetamide formation. The detailed synthetic pathway is critical for understanding the structure-activity relationship (SAR) of the compound.

Anticancer Activity

Recent studies have highlighted the anticancer properties of various pyrazole derivatives, including this compound. In vitro assays using A549 human lung adenocarcinoma cells demonstrated that compounds with similar structures exhibited varying degrees of cytotoxicity. For instance:

| Compound | Viability (%) at 100 µM | Remarks |

|---|---|---|

| Compound A | 78–86% | Weak anticancer activity |

| Compound B | 64% | Enhanced activity with bromine substitution |

| Compound C | 61% | Significant reduction in cell viability |

The incorporation of electron-withdrawing groups like bromine has been shown to enhance anticancer activity compared to their non-brominated counterparts .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated against multidrug-resistant bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for various pathogens:

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | >64 | No significant activity |

| Escherichia coli | >64 | No significant activity |

| Klebsiella pneumoniae | >64 | No significant activity |

Despite showing limited antimicrobial activity against Gram-negative bacteria, derivatives of pyrazole have been noted for their potential in targeting specific resistant strains .

Case Study 1: Anticancer Screening

A study conducted on a series of pyrazole derivatives demonstrated that modifications at the 4-position significantly impacted cytotoxicity against A549 cells. The presence of a bromo group was correlated with increased potency, suggesting that halogenation can be a strategic modification for enhancing anticancer properties .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of related compounds revealed that the introduction of various substituents could modulate both anticancer and antimicrobial activities. For example, compounds with additional methyl or nitro groups showed improved efficacy against certain cancer cell lines while maintaining low toxicity towards non-cancerous cells .

Q & A

Q. What are the standard synthetic routes for 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide?

The compound is synthesized via nucleophilic substitution, where 4-bromo-3,5-dimethyl-1H-pyrazole reacts with chloroacetamide derivatives in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Purification involves recrystallization or column chromatography to isolate the acetamide product. Similar protocols are validated for structurally related pyrazole acetamides .

Q. Which spectroscopic techniques are critical for structural characterization?

Key techniques include:

- 1H/13C NMR : To confirm substitution patterns (e.g., bromine position, methyl groups) and acetamide linkage.

- IR spectroscopy : Identifies the amide C=O stretch (~1650 cm⁻¹) and N–H vibrations.

- X-ray crystallography : Resolves crystal packing influenced by N–H···O and C–H···O interactions, critical for understanding dimerization or chain formation .

Q. How is this compound applied in biochemical research?

It serves as a reagent in proteomics to study protein interactions and in medicinal chemistry for evaluating antileishmanial/antimalarial activity. The acetamide group may modulate target binding via hydrogen bonding or steric effects .

Advanced Research Questions

Q. How can computational methods optimize synthesis and reaction design?

Approaches like ICReDD’s reaction path search integrate quantum chemical calculations with experimental feedback to predict feasible routes. For example, computational modeling can identify optimal reaction conditions (solvent, temperature) and minimize side reactions, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data?

- 2D NMR (COSY, HSQC) : Clarifies ambiguous proton-carbon correlations in crowded spectra.

- Comparative crystallography : Benchmarks against structurally analogous compounds (e.g., 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide derivatives) to validate intermolecular interactions or polymorphism .

Q. How do substituent variations (e.g., bromine, methyl groups) influence reactivity and bioactivity?

- Bromine : Enhances electrophilicity, facilitating nucleophilic substitution or cross-coupling reactions.

- Methyl groups : Introduce steric hindrance, affecting binding affinity in biological targets. Structure-activity relationship (SAR) studies comparing analogs (e.g., chloro vs. bromo derivatives) reveal trends in potency and selectivity .

Q. What experimental design frameworks minimize trials in reaction optimization?

Factorial design (e.g., 2^k designs) screens variables (e.g., catalyst loading, stoichiometry) systematically. Statistical analysis (ANOVA) identifies significant factors, enabling efficient optimization of yield/purity with fewer experiments .

Methodological Notes

- Synthesis Optimization : Include control experiments to assess side reactions (e.g., hydrolysis of the acetamide group under basic conditions) .

- Data Validation : Cross-reference NMR shifts with calculated values (e.g., DFT-based predictions) to confirm assignments .

- Safety : Handle brominated pyrazoles under inert atmospheres to prevent decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.